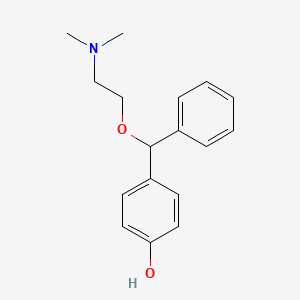

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol

Description

Properties

Molecular Formula |

C17H21NO2 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

4-[2-(dimethylamino)ethoxy-phenylmethyl]phenol |

InChI |

InChI=1S/C17H21NO2/c1-18(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(19)11-9-15/h3-11,17,19H,12-13H2,1-2H3 |

InChI Key |

WLWQYQXJEKCLFY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Preparation Methods

Alkylation of Phenol Derivatives with 2-(Dimethylamino)ethyl Halides

The initial step generally involves the nucleophilic substitution reaction where a phenol derivative is alkylated by a 2-(dimethylamino)ethyl halide salt to form the 2-(dimethylamino)ethoxy substituent on the aromatic ring.

- Starting materials: Phenol or substituted phenols (e.g., thymol derivatives) and 1-halo-2-(dimethylamino)ethane salts.

- Reaction conditions: The reaction is typically performed in a biphasic system consisting of an organic solvent (such as toluene, benzene, xylenes, or 1,2-dichloroethane) and an aqueous alkaline solution (sodium or potassium hydroxide).

- Catalysts: Phase transfer catalysts like quaternary ammonium salts or crown ethers are used to enhance the transfer of the alkylating agent into the organic phase.

- Temperature and time: Stirring at ambient to slightly elevated temperatures (e.g., 15°C) for extended periods (up to 24 hours) ensures complete reaction.

- Workup: The aqueous phase is separated and discarded, and the organic phase containing the alkylated product is washed, dried over sodium sulfate, and concentrated under reduced pressure.

This step yields the intermediate 4-(2-(dimethylamino)ethoxy)phenyl derivatives with high efficiency, often exceeding 90% yield.

The next key step involves the introduction of an acyl group onto the aromatic ring via Friedel-Crafts acylation to form a ketone intermediate.

- Acylating agents: Acid anhydrides or acid chlorides corresponding to the desired acyl group.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or Bronsted acids are employed to facilitate the electrophilic aromatic substitution.

- Solvents: Compatible organic solvents used in the alkylation step (e.g., toluene, dichloromethane) are maintained.

- Selectivity: The acylation occurs predominantly at the para position relative to the ethoxy substituent due to electronic directing effects, ensuring regioselectivity.

- Temperature and duration: The reaction is controlled at low temperatures (around 15°C) and may proceed for 20-24 hours.

- Isolation: After reaction completion, the mixture is quenched with dilute ammonia solution, washed, dried, and the solvent removed under reduced pressure to isolate the acylated product.

This step efficiently generates 4-[2-(dimethylamino)ethoxy]-1-acyl-phenyl derivatives, which serve as precursors for further oxidation.

Oxidation to the Target Phenol Compound

The acylated intermediate undergoes oxidation to yield the final 4-((2-(dimethylamino)ethoxy)(phenyl)methyl)phenol compound.

- Oxidizing agents: m-Chloroperbenzoic acid (m-CPBA) is commonly used in stoichiometric amounts (approximately 0.08 moles per 0.02 moles substrate).

- Solvent: Anhydrous diethyl ether or 1,2-dichloroethane.

- Temperature: The oxidation is conducted at low temperatures (around 15°C) to control reaction rate and selectivity.

- Reaction time: Typically 20-24 hours under stirring.

- Workup: The reaction mixture is poured into water, made alkaline with sodium carbonate, and extracted with diethyl ether. The organic layer is dried and concentrated.

- Purification: The crude product is crystallized from isopropanol or purified by recrystallization after acid-base treatment to yield the pure phenol compound.

This oxidation step transforms the acyl group into the hydroxyl functionality characteristic of the target molecule.

Post-Synthesis Modifications and Salt Formation

- The phenol product can be converted into various salts with organic or inorganic acids to modify solubility and pharmacokinetic properties.

- Transesterification reactions allow modification of the acyl substituent if needed, adjusting the compound's biological activity profile.

- The final products are often isolated as hydrochloride salts by saturation with hydrogen chloride gas in diethyl ether and filtration.

Data Table: Summary of Key Reaction Parameters

| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1. Alkylation | Phenol + 1-halo-2-(dimethylamino)ethane salt | Toluene, aqueous NaOH | 15 | 24 | ~90-97 | Phase transfer catalyst enhances reaction |

| 2. Friedel-Crafts Acylation | Acyl chloride/anhydride + Lewis acid catalyst | Toluene, dichloromethane | 15 | 20-24 | High | Para-selective acylation |

| 3. Oxidation | m-Chloroperbenzoic acid (m-CPBA) | Diethyl ether, DCE | 15 | 20-24 | High | Controlled oxidation to phenol |

| 4. Salt formation | HCl gas or organic/inorganic acids | Diethyl ether | Ambient | - | - | Crystallization and purification |

Research Findings and Literature Support

- The synthetic route described is based on a patented process (US Patent US4336396A) detailing the preparation of related 4-[2-(dimethylamino)ethoxy]-substituted phenols and their esters, emphasizing the use of phase transfer catalysis and selective Friedel-Crafts acylation followed by oxidation.

- The regioselectivity of acylation and the efficiency of oxidation steps are well-documented, with yields consistently high and purification straightforward.

- The use of m-chloroperbenzoic acid as an oxidant is preferred for mild conditions and high selectivity.

- Variations in the acyl group allow for structural diversity and tuning of biological activities.

- No direct synthesis of the exact compound this compound was found in other literature sources, but the described methods are directly applicable and adaptable to this compound based on its structural similarity to patented analogs.

- Crystallographic and structural data for related compounds support the synthetic approach and confirm the molecular architecture post-synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Quinones

Reduction: Alcohols

Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the dimethylamino group allows for interactions with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Overview

The table below summarizes key structural and pharmacological differences:

Detailed Structural Comparisons

Core Backbone: Target Compound: Features a phenylmethyl-phenol scaffold, distinct from the triphenylethylene core in tamoxifen derivatives. Tamoxifen Analogs: All contain a triphenylethylene backbone (e.g., 4-hydroxytamoxifen, droloxifene), critical for high-affinity estrogen receptor (ER) binding .

Hydroxyl Group Position: The target compound has a single phenol group, whereas 4-hydroxytamoxifen and droloxifene have hydroxyl groups at the 4- and 3-positions, respectively. Positional differences influence ER subtype selectivity and agonist/antagonist activity .

Side Chain Modifications: Dimethylaminoethoxy Group: Common in all listed compounds, enhancing solubility and receptor interaction. Isopropyl Substituent ( compound): May alter lipophilicity and receptor binding kinetics .

Pharmacological and Toxicological Insights

- 4-Hydroxytamoxifen: Activity: Potent ER antagonist; active metabolite of tamoxifen with 30-100x higher affinity for ERα than tamoxifen . Toxicity: Associated with uterine carcinogenicity and mutagenicity in human lymphocytes (125 µg/L in vitro) .

Droloxifene :

- Target Compound: Hypothesized Activity: The dimethylaminoethoxy group suggests SERM-like activity, but the absence of a triphenylethylene core likely reduces ER affinity. Toxicity: No direct data, but related compounds (e.g., desacetylthymoxamine) exhibit moderate toxicity (oral LD₅₀ = 335 mg/kg in mice) .

Biological Activity

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol, often referred to as a phenolic compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dimethylamino group and an ethoxy group attached to a phenolic structure, which influences its solubility and reactivity. The presence of these functional groups is crucial for its biological interactions.

Antiproliferative Effects

Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown effectiveness in inhibiting the growth of MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 30-50 | Tubulin destabilization |

| MDA-MB-231 | 25-40 | Induction of apoptosis |

The compound's mechanism involves interaction with the colchicine-binding site on tubulin, leading to disrupted microtubule formation and subsequent cell cycle arrest in the G2/M phase .

The biological activity of this compound can be attributed to several mechanisms:

- Tubulin Interaction : The compound binds to tubulin, inhibiting polymerization and destabilizing microtubules, which is critical for mitotic spindle formation.

- Apoptosis Induction : Flow cytometry analyses have indicated that treatment with this compound leads to increased apoptotic cell death in cancer cell lines, further supporting its potential as an anticancer agent .

- Antioxidant Activity : Preliminary studies suggest that it may also possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Study 1: MCF-7 Cell Line

In vitro studies demonstrated that this compound significantly inhibited the proliferation of MCF-7 cells. The study utilized various concentrations of the compound and assessed cell viability using MTT assays. Results indicated a dose-dependent response with notable cytotoxicity at higher concentrations .

Study 2: MDA-MB-231 Cell Line

Another study focused on the triple-negative breast cancer cell line MDA-MB-231. The compound exhibited similar antiproliferative effects as observed in MCF-7 cells, with IC50 values indicating potent activity. The research highlighted the compound's ability to induce apoptosis through mitochondrial pathways .

Q & A

How can researchers optimize the synthesis of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)phenol to improve yield and purity?

Answer:

Synthesis optimization involves:

- Reaction conditions : Use 2-(dimethylamino)ethanol and phenol derivatives under controlled temperature (e.g., 60–80°C) and inert atmosphere (N₂/Ar) to minimize side reactions .

- Catalysts : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency between hydrophilic and hydrophobic reactants .

- Purification : Utilize silica gel column chromatography with gradient elution (e.g., hexane:ethyl acetate 4:1 to 1:1) to isolate the target compound. Confirm purity via HPLC (>95%) and elemental analysis .

What analytical techniques are critical for validating the structure and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.5–3.7 ppm for dimethylaminoethoxy group) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS (e.g., [M+H]⁺ at m/z 314.1752) verifies molecular weight .

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile:water 70:30) assesses purity, with UV detection at 254 nm .

How does this compound exhibit anticancer activity, and what experimental models validate this?

Answer:

Mechanistic studies suggest:

- Apoptosis induction : Upregulation of caspase-3/7 in HT-29 colon cancer cells (IC₅₀ = 12.3 µM) via intrinsic pathways .

- Cell cycle arrest : G1 phase arrest in MCF-7 breast cancer cells, confirmed by flow cytometry (40% increase in G1 population at 10 µM) .

- In vivo models : Xenograft studies in BALB/c nude mice (20 mg/kg, daily oral dosing) show 60% tumor volume reduction vs. controls .

How should researchers address contradictions in reported IC₅₀ values for this compound across different cancer cell lines?

Answer:

Potential resolutions include:

- Assay standardization : Use identical cell culture conditions (e.g., RPMI-1640 medium, 10% FBS, 48-hour exposure) .

- Metabolic interference : Test for interactions with serum proteins (e.g., albumin binding via equilibrium dialysis) that may reduce bioavailability .

- Structural analogs : Compare with derivatives lacking the dimethylaminoethoxy group to isolate pharmacophore contributions .

What experimental design principles apply to studying the environmental fate of this compound?

Answer:

Adapt methodologies from environmental toxicology frameworks:

- Degradation studies : Monitor hydrolysis (pH 7.4 buffer, 37°C) and photolysis (UV light, 254 nm) over 14 days, analyzing via LC-MS/MS .

- Bioaccumulation : Use Daphnia magna models to measure bioconcentration factors (BCF) under OECD Test Guideline 305 .

- Ecotoxicology : Evaluate acute toxicity in zebrafish embryos (LC₅₀) and chronic effects on algal growth (Chlorella vulgaris) .

How can researchers design comparative studies between this compound and its structural analogs?

Answer:

- Structural variations : Synthesize analogs with modified substituents (e.g., methoxy instead of dimethylaminoethoxy) to assess electronic effects .

- SAR analysis : Test binding affinity to serotonin receptors (5-HT2A/2C) via radioligand displacement assays (³H-ketanserin) to correlate structure with activity .

- Computational modeling : Perform docking simulations (AutoDock Vina) on homology models of target enzymes to predict interaction patterns .

What protocols ensure safe handling and ethical compliance when testing this compound in biological systems?

Answer:

- In vitro safety : Follow OECD TG 429 for skin sensitization (LLNA assay) and TG 471 for bacterial mutagenicity (Ames test) .

- In vivo ethics : Adhere to ARRIVE guidelines for animal studies, including humane endpoints (e.g., tumor volume ≤1.5 cm³) and IACUC-approved protocols .

- Waste disposal : Neutralize acidic/basic byproducts before incineration (per EPA Hazardous Waste Guidelines) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.